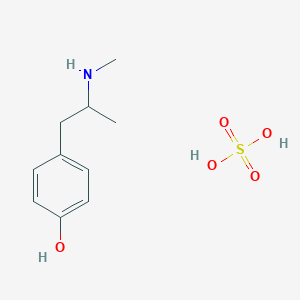![molecular formula C12H11NO2S B1367006 [1,1'-联苯]-2-磺酰胺 CAS No. 40182-06-7](/img/structure/B1367006.png)
[1,1'-联苯]-2-磺酰胺
描述
[1,1'-Biphenyl]-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a sulfonamide derivative of biphenyl, which is a common organic compound used in the synthesis of various chemicals.
科学研究应用
抗菌活性
“[1,1'-联苯]-2-磺酰胺”衍生物已被研究用作对抗耐抗生素细菌的抗菌剂 . 一系列联苯和二苯并呋喃衍生物被设计和合成,其中一些化合物对流行的耐抗生素革兰氏阳性和革兰氏阴性病原体表现出有效的抗菌活性 .
用于合成 2-芳基-4,5-二苯基-1H-咪唑的有机催化剂
“2-苯基苯磺酰胺”已被用作高效且环保的酸性有机催化剂,用于合成 2-芳基-4,5-二苯基-1H-咪唑 . 该方法具有多种优势,包括简单的实验步骤、短的反应时间、简单的后处理以及优异的产率 .
水溶液 pKa 值的预测
磺酰胺基团的平衡键长与水溶液 pKa 值之间存在强相关线性关系 . 这种关系已被用于构建三种 SO2NHR 基团变体的模型,包括伯苯磺酰胺衍生物 .
药物开发
磺酰胺衍生物,包括“2-苯基苯磺酰胺”,在现代生物活性化合物的设计中很普遍 . 它们用于开发各种药物,包括抗生素、抗青光眼药、利尿剂、抗惊厥药、抗糖尿病药和抗癌药 .
叶酸代谢循环抑制剂
磺酰胺类抗生素,包括“2-苯基苯磺酰胺”,会抑制叶酸代谢循环中的对氨基苯甲酸,从而阻止细菌繁殖 .
现代生物活性化合物的合成
作用机制
Target of Action
2-Phenylbenzenesulfonamide, also known as “[1,1’-Biphenyl]-2-sulfonamide”, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including 2-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzymes involved in folic acid synthesis, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by 2-Phenylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for DNA synthesis . This disruption can lead to a halt in bacterial growth and replication .
Result of Action
The primary result of the action of 2-Phenylbenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, this compound prevents the production of DNA in bacteria, leading to a halt in their growth and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylbenzenesulfonamide. Factors such as pH, temperature, and presence of other substances can affect the stability and activity of the compound. For instance, certain environmental conditions might enhance or inhibit the activity of the compound . .
生化分析
Biochemical Properties
[1,1’-Biphenyl]-2-sulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in signal transduction pathways. The nature of these interactions often involves the binding of [1,1’-Biphenyl]-2-sulfonamide to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, [1,1’-Biphenyl]-2-sulfonamide has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds within the cell .
Cellular Effects
The effects of [1,1’-Biphenyl]-2-sulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, [1,1’-Biphenyl]-2-sulfonamide has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-2-sulfonamide exerts its effects through several mechanisms. One primary mechanism involves the binding of [1,1’-Biphenyl]-2-sulfonamide to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the binding of [1,1’-Biphenyl]-2-sulfonamide to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which in turn affects the metabolism of various substrates. Additionally, [1,1’-Biphenyl]-2-sulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of [1,1’-Biphenyl]-2-sulfonamide can change over time in laboratory settings. Studies have shown that the stability and degradation of [1,1’-Biphenyl]-2-sulfonamide can influence its long-term effects on cellular function. For example, prolonged exposure to [1,1’-Biphenyl]-2-sulfonamide can lead to the accumulation of degradation products, which may have different biochemical properties and effects compared to the parent compound. Additionally, the temporal effects of [1,1’-Biphenyl]-2-sulfonamide on cellular function can vary depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-2-sulfonamide vary with different dosages in animal models. At low doses, [1,1’-Biphenyl]-2-sulfonamide may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of [1,1’-Biphenyl]-2-sulfonamide can cause liver toxicity and oxidative stress in animal models. Additionally, threshold effects have been observed, where certain dosages of [1,1’-Biphenyl]-2-sulfonamide are required to elicit specific biochemical or cellular responses .
Metabolic Pathways
[1,1’-Biphenyl]-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway for [1,1’-Biphenyl]-2-sulfonamide involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The involvement of [1,1’-Biphenyl]-2-sulfonamide in these metabolic pathways can affect the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-2-sulfonamide within cells and tissues are mediated by various transporters and binding proteins. For instance, [1,1’-Biphenyl]-2-sulfonamide can interact with membrane transporters, such as organic anion transporters, to facilitate its uptake into cells. Once inside the cell, [1,1’-Biphenyl]-2-sulfonamide can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. The transport and distribution of [1,1’-Biphenyl]-2-sulfonamide can also affect its biochemical properties and cellular effects .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-2-sulfonamide plays a crucial role in its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals or post-translational modifications. For example, [1,1’-Biphenyl]-2-sulfonamide may contain specific targeting signals that direct it to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. The subcellular localization of [1,1’-Biphenyl]-2-sulfonamide can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXDENYROQKXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494854 | |
| Record name | [1,1'-Biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40182-06-7 | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40182-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

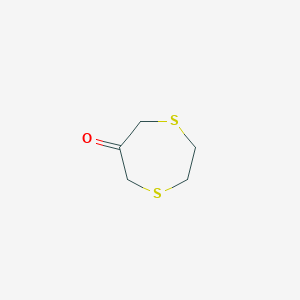
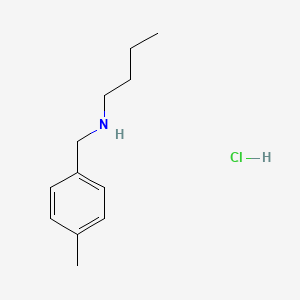
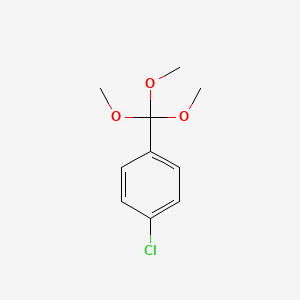
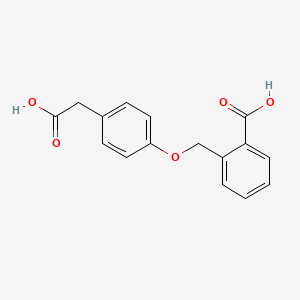

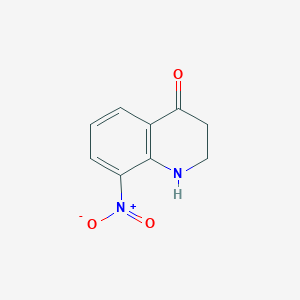
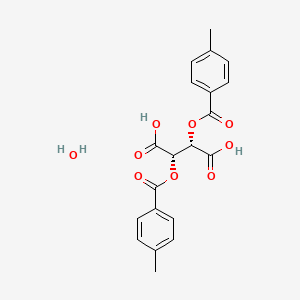
![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)

